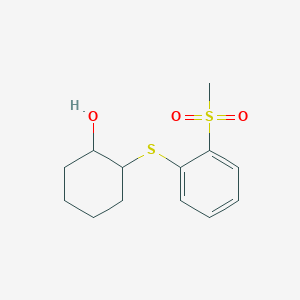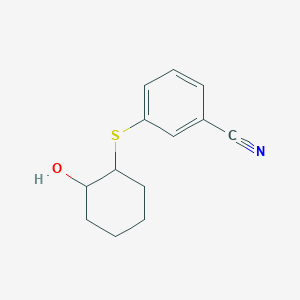![molecular formula C19H19F2NO3 B6637515 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one](/img/structure/B6637515.png)
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one, also known as DFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFPP belongs to the class of compounds known as pyrrolidinones and is structurally related to the popular drug, modafinil.
Applications De Recherche Scientifique
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one has been extensively studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, this compound has been shown to enhance cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
This compound has also been studied for its potential use in the treatment of obesity and metabolic disorders. It has been shown to increase energy expenditure and decrease food intake in animal models, making it a promising candidate for the development of anti-obesity drugs.
Mécanisme D'action
The exact mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. These neurotransmitters are involved in various physiological processes, including wakefulness, attention, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase wakefulness and alertness, improve cognitive function and memory, and increase energy expenditure. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it a reliable and consistent compound for use in research. This compound also has a long half-life, allowing for sustained effects in animal models.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the species and strain of animal used. This compound may also have off-target effects on other physiological processes, making it important to carefully monitor its effects in animal models.
Orientations Futures
There are several future directions for research on 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one. One area of research is the development of more potent and selective this compound analogs with improved therapeutic properties. Another area of research is the investigation of this compound's potential use in the treatment of various neurological and metabolic disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one can be synthesized using a simple and efficient method that involves the reaction between 2,5-difluorophenylacetic acid and 4-hydroxypyrrolidin-1-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phenoxypropanol in the presence of a base such as potassium carbonate to yield this compound.
Propriétés
IUPAC Name |
1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3/c20-13-6-7-17(21)16(10-13)18-11-14(23)12-22(18)19(24)8-9-25-15-4-2-1-3-5-15/h1-7,10,14,18,23H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAWEOHLBFKBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B6637435.png)
![1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B6637436.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)
![N-[4-[[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)amino]methyl]phenyl]acetamide](/img/structure/B6637465.png)

![1,2-Dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide](/img/structure/B6637474.png)
![1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B6637478.png)
![[1-[(2,6-Difluorophenyl)methyl]-6-methylpiperidin-3-yl]methanol](/img/structure/B6637492.png)
![2-(4-Fluorophenyl)-1-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6637495.png)

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B6637505.png)
![3-[4-Hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]cyclobutan-1-one](/img/structure/B6637520.png)